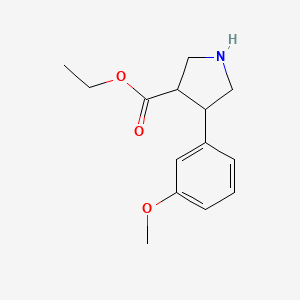

Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC18233132

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO3 |

|---|---|

| Molecular Weight | 249.30 g/mol |

| IUPAC Name | ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C14H19NO3/c1-3-18-14(16)13-9-15-8-12(13)10-5-4-6-11(7-10)17-2/h4-7,12-13,15H,3,8-9H2,1-2H3 |

| Standard InChI Key | DLBUWPDUZNKAIB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CNCC1C2=CC(=CC=C2)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with an ethyl carboxylate group and at the 4-position with a 3-methoxyphenyl group. The methoxy (–OCH₃) and ester (–COOEt) substituents confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key Structural and Physical Properties

The predicted pKa of 3.71 suggests moderate acidity, likely originating from the ester’s carbonyl group . The 3-methoxyphenyl substituent enhances lipophilicity, as evidenced by the calculated partition coefficient (logP) of 1.94.

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound are unavailable in the provided sources, analogous pyrrolidine derivatives exhibit characteristic signals:

-

¹H NMR: Protons on the pyrrolidine ring resonate between δ 1.5–3.5 ppm, while aromatic protons from the methoxyphenyl group appear as multiplets near δ 6.5–7.5 ppm .

-

¹³C NMR: The ester carbonyl carbon typically resonates at δ 165–175 ppm, and the methoxy carbon at δ 55–60 ppm .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate involves multi-step organic reactions, often starting from pyrrolidine precursors or via cyclization of linear intermediates. A representative protocol includes:

-

Cyclization: Formation of the pyrrolidine ring through intramolecular nucleophilic attack, as demonstrated in the synthesis of related compounds .

-

Substitution: Introduction of the 3-methoxyphenyl group via Suzuki–Miyaura coupling or Friedel–Crafts alkylation.

-

Esterification: Reaction of the carboxylic acid intermediate with ethanol under acidic conditions to form the ethyl ester .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | CH₂Cl₂, pyridine, acetic anhydride, DMAP | 75% | |

| Esterification | Ethanol, H₂SO₄, reflux | 82% |

Key side reactions include over-acetylation of hydroxyl groups and racemization at chiral centers, necessitating careful control of reaction time and temperature .

Post-Synthetic Modifications

The compound’s ester group is amenable to hydrolysis, yielding carboxylic acid derivatives like (3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (C₁₂H₁₅NO₃, MW 221.25 g/mol) . Such transformations expand its utility in creating analogs for structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry and Drug Discovery

Tool Compound in Biochemistry

Researchers utilize this compound to study enzymatic processes involving pyrrolidine metabolism. For example, its esterase-mediated hydrolysis provides insights into enzyme kinetics and inhibitor design .

Comparative Analysis with Related Compounds

Structural Isomers and Analogs

Substituent position and stereochemistry critically influence physicochemical and biological properties:

Table 3: Comparison with Analogous Pyrrolidine Derivatives

| Compound | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|

| Ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate | 249.30 | 2-methoxyphenyl, ethyl ester |

| Ethyl (2R,3R,4S)-2-(4-Methoxyphenyl)-4-[3,4-(methylenedioxy)phenyl]pyrrolidine-3-carboxylate | 369.40 | 4-methoxyphenyl, methylenedioxyphenyl |

| (3R,4S)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid | 221.25 | 3-methoxyphenyl, carboxylic acid |

The 3-methoxyphenyl isomer exhibits higher metabolic stability compared to its 2- and 4-methoxy counterparts due to reduced steric hindrance in cytochrome P450 binding.

Future Perspectives and Research Directions

Drug Development Opportunities

-

Optimization: Introducing electron-withdrawing groups at the phenyl ring could enhance binding to serine proteases .

-

Prodrug design: Leveraging the ester group for targeted delivery in anticancer agents .

Analytical Method Development

Advanced chromatographic techniques (e.g., chiral HPLC) are needed to resolve enantiomers and assess optical purity, given the compound’s chiral centers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume